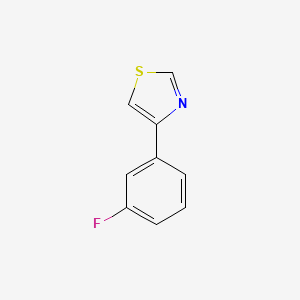

4-(3-Fluorophenyl)thiazole

Description

Historical Context of Thiazole (B1198619) Chemistry and Fluorinated Heterocycles

The journey into the world of thiazole chemistry began in the late 19th century. numberanalytics.comimp.kiev.ua The pioneering work of chemists like Hantzsch and Hofmann laid the groundwork for the systematic study of this five-membered heterocyclic compound containing sulfur and nitrogen atoms. imp.kiev.uaijper.org Thiazole's aromatic nature and unique electronic properties quickly established it as a versatile building block in organic synthesis. numberanalytics.com Its significance grew immensely with the discovery of the thiazole ring in naturally occurring, biologically vital molecules such as Thiamine (Vitamin B1) and Penicillin. ijper.orgresearchgate.net This solidified the thiazole scaffold as a privileged structure in medicinal chemistry, leading to the development of a wide array of synthetic drugs, including antimicrobial, anti-inflammatory, and anticancer agents. numberanalytics.comijper.orgresearchgate.net

Parallel to the advancements in heterocyclic chemistry, the mid-20th century witnessed the rise of fluorine in drug design. tandfonline.comtandfonline.com The introduction of fluorine atoms into organic molecules was a strategic innovation aimed at modulating a compound's properties. tandfonline.comchim.it The first fluorinated drug, Fludrocortisone, was approved in 1954, heralding a new era in pharmaceuticals. tandfonline.comtandfonline.com Chemists recognized that incorporating fluorine, the most electronegative element, could significantly enhance metabolic stability, improve bioavailability, and alter the acidity or basicity of nearby functional groups, all while causing minimal steric hindrance. tandfonline.comtandfonline.com The fusion of these two powerful concepts—heterocyclic scaffolds and fluorine substitution—gave rise to fluorinated heterocycles, a class of compounds that now constitutes a significant portion of modern pharmaceuticals, from anticancer agents to treatments for infectious diseases. tandfonline.comtandfonline.comresearchgate.net

Significance of the 4-Phenylthiazole (B157171) Scaffold in Contemporary Chemical Science

The 4-phenylthiazole motif, which forms the core of 4-(3-Fluorophenyl)thiazole, is a prominent scaffold in modern chemical research, particularly in the quest for new therapeutic agents. This structural framework has proven to be a versatile platform for designing molecules that can interact with a variety of biological targets with high specificity and potency.

Researchers have successfully utilized the 4-phenylthiazole scaffold to develop potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes implicated in pain and inflammation. nih.gov Structure-activity relationship (SAR) studies have revealed that the 4-phenylthiazole moiety is crucial for achieving this dual inhibitory activity. nih.gov Furthermore, this scaffold has been identified as a promising starting point for creating inhibitors of the HIV-1 nucleocapsid (NC) protein, a critical target for antiretroviral therapy. acs.org The aminothiazole portion of the scaffold can fit neatly into a hydrophobic pocket of the protein, demonstrating its potential as a pharmacophore. acs.org

In the realm of oncology, the 4-phenylthiazole framework is being explored for its potential as an anticancer agent. It has served as the foundational structure for designing new multi-kinase inhibitors, inspired by successful drugs like Sorafenib. mdpi.com By modifying the 4-phenylthiazole core, scientists aim to create compounds with potent antiproliferative properties against various cancer cell lines. mdpi.com The scaffold's adaptability also extends to fighting infectious diseases, where it has been used to create phenylthiazole-based derivatives with significant antifungal activity against drug-resistant pathogens. rsc.org

| Research Area | Target/Application | Key Findings |

| Anti-inflammatory | Soluble Epoxide Hydrolase (sEH) / Fatty Acid Amide Hydrolase (FAAH) Inhibitors | The 4-phenylthiazole moiety was found to be a key structural feature for potent dual inhibition of sEH and FAAH. nih.gov |

| Antiviral | HIV-1 Nucleocapsid (NC) Protein Inhibitors | The 2-amino-4-phenylthiazole (B127512) scaffold can fit into the hydrophobic pocket of the NC protein, making it a valid starting point for developing new antiretroviral drugs. acs.org |

| Anticancer | Multi-kinase Inhibitors (e.g., for Hepatocellular Carcinoma) | Ureido-substituted 4-phenylthiazole analogs showed potent cytotoxicity against liver cancer cells, inducing cell cycle arrest and apoptosis. mdpi.com |

| Antifungal | Agents against Resistant Fungal Strains | Phenylthiazole-based oxadiazole derivatives demonstrated potent activity against Candida albicans, Candida glabrata, and multidrug-resistant Candida auris. rsc.org |

Overview of Key Research Trajectories for this compound

While research on the specific parent compound this compound is still emerging, significant work has been conducted on its closely related derivatives. These studies provide a clear indication of the primary research trajectories for this chemical family, which are predominantly focused on medicinal chemistry applications, particularly in oncology and infectious diseases.

The synthesis of various derivatives highlights its role as a valuable intermediate in creating more complex molecules. For instance, compounds like 2-(3-Fluorophenyl)thiazole-4-carbaldehyde and (2-(3-Fluorophenyl)thiazol-4-yl)methanol are used as reactants and building blocks in synthetic chemistry. chemicalbook.comcymitquimica.com This underscores the foundational importance of the this compound structure in accessing a wider chemical space.

Key research directions for derivatives of this compound include:

Anticancer Agents: Research has explored the development of this compound-2-carboxylic acid derivatives as potential c-Met kinase inhibitors, a target in cancer therapy. tandfonline.com Similarly, Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate has been investigated for its potential to inhibit cancer cell proliferation. smolecule.com

Enzyme Inhibition for Diabetes: 2-(3-Fluorophenyl)thiazole-4-carbaldehyde has been used as a reactant in the preparation of compounds designed as dual inhibitors of SGLT1/SGLT2, which are targets for treating type II diabetes. chemicalbook.com

Antimicrobial Properties: The Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate derivative has also been studied for potential antibacterial and antifungal activities. smolecule.com

General Drug Discovery: The N-(2-aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide structure is noted for its pharmacological potential, rooted in the biologically active thiazole backbone, suggesting its utility in the development of new therapeutic agents. solubilityofthings.com

These research efforts collectively demonstrate that the strategic placement of a fluorine atom at the meta-position of the phenyl ring in the 4-phenylthiazole scaffold is a promising strategy in the design of new bioactive molecules.

| Derivative of this compound | Investigated Application |

| This compound-2-carboxylic acid | c-Met kinase inhibitors for cancer treatment. tandfonline.com |

| Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate | Anticancer and antimicrobial agents. smolecule.com |

| 2-(3-Fluorophenyl)thiazole-4-carbaldehyde | Intermediate for SGLT1/SGLT2 inhibitors (diabetes). chemicalbook.com |

| N-(2-aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide | General medicinal chemistry for therapeutic agents. solubilityofthings.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluorophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNS/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMWEWXHKQMPBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Fluorophenyl Thiazole and Its Derivatives

Classical Approaches to Thiazole (B1198619) Core Formation

The foundational methods for constructing the thiazole ring have been established for over a century, yet they remain highly relevant in contemporary organic synthesis. These approaches are characterized by their reliability and the direct assembly of the heterocyclic core from acyclic precursors.

Hantzsch Thiazole Synthesis and Optimized Protocols

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is the most prominent and widely utilized method for the preparation of thiazole derivatives. bepls.comijper.orgsynarchive.com The reaction involves the condensation of an α-halocarbonyl compound with a thioamide. chemhelpasap.comresearchgate.net For the synthesis of 4-(3-Fluorophenyl)thiazole, the key starting materials would be 2-bromo-1-(3-fluorophenyl)ethan-1-one (B1271906) and a suitable thioamide like thioformamide.

The mechanism proceeds through an initial SN2 reaction where the nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone. chemhelpasap.comyoutube.com This is followed by an intramolecular cyclization via the attack of the thioamide's nitrogen atom on the ketone's carbonyl carbon, and a subsequent dehydration step to yield the stable, aromatic thiazole ring. researchgate.netyoutube.com

Over the years, numerous optimized protocols have been developed to enhance the efficiency, yield, and environmental compatibility of the Hantzsch synthesis. These modern adaptations focus on milder reaction conditions, shorter reaction times, and the use of catalysts. bepls.com For instance, the synthesis of 2-amino-4-arylthiazoles has been achieved with high yields under mild, room-temperature conditions using catalysts like tetrabutylammonium hexafluorophosphate (Bu4NPF6). clockss.org Other advancements include the use of ultrasonic irradiation and reusable heterogeneous catalysts, such as silica-supported tungstosilisic acid, to facilitate the reaction under greener conditions. nih.govresearchgate.net

| α-Haloketone | Thioamide/Thiourea | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Phenacyl Bromides | Thiourea/Thioamides | Bu4NPF6, MeOH, Room Temp, 15 min | High | clockss.org |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Silica Supported Tungstosilisic Acid, EtOH/Water, 65°C | 79-90% | nih.gov |

| α-Bromo Carbonyl Compounds | Thiourea | Ethanol, Reflux, 4h | Not Specified | researchgate.net |

| 2-Bromo-4-fluoroacetophenone | Thiosemicarbazones | Ethanol, Reflux, 4-5h | 61-80% | nih.gov |

Condensation Reactions Involving α-Halo Ketones and Thiourea Derivatives

This class of reactions is fundamentally the Hantzsch synthesis, focusing on the specific reaction between α-halo ketones, such as α-bromoacetophenones, and various thiourea derivatives. bepls.com The reaction of an appropriately substituted α-bromoacetophenone with thiourea is a direct and efficient route to 2-amino-4-arylthiazoles. chemhelpasap.comyoutube.comresearchgate.net To synthesize a derivative of this compound, one would start with 2-bromo-1-(3-fluorophenyl)ethan-1-one.

The reaction is typically carried out by heating the reactants in a solvent like ethanol. youtube.comresearchgate.net The initial product formed is often the hydrobromide salt of the thiazole, which is then neutralized with a base to precipitate the final product. youtube.com The use of N-substituted thioureas allows for the introduction of various substituents at the 2-position of the thiazole ring, providing a straightforward method for generating diverse libraries of compounds. researchgate.netresearchgate.net For example, reacting 2-bromo-1-(3-fluorophenyl)ethan-1-one with N-phenylthiourea would yield 2-(phenylamino)-4-(3-fluorophenyl)thiazole.

| α-Halo Ketone | Thiourea Derivative | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Bromoacetophenone | Thiourea | Methanol (B129727), Heat | 2-Amino-4-phenylthiazole (B127512) | chemhelpasap.comyoutube.com |

| Substituted Phenacyl Bromides | Thiourea | THF, Room Temp | 2-Amino-4-(aryl)thiazoles | researchgate.net |

| 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid | Phenyl thiourea | Ethanol, Acetic Acid, Reflux | 2-(Phenylamino)-4-hydroxy-thiazole derivative | ekb.eg |

| p-Acetophenone (brominated in situ) | Thiourea | Ethanol, Bromine | 4-(4-chlorophenyl)thiazol-2-amine | ijper.org |

Cyclization Strategies for Thiazole Ring Construction

While the Hantzsch synthesis is the dominant cyclization strategy, other classical methods provide alternative pathways to the thiazole core. These methods are valuable as they may offer different substitution patterns or proceed through different mechanistic pathways.

Robinson-Gabriel Synthesis : This method involves the cyclization and dehydration of α-acylamino ketones using phosphorus pentasulfide (P₂S₅) to yield 2,4- and 2,5-disubstituted thiazoles. bepls.comyoutube.comnih.gov

Cook-Heilborn Synthesis : In this approach, 5-aminothiazole derivatives are prepared by reacting α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. bepls.comnih.govpharmaguideline.com

These strategies, along with the Hantzsch reaction, represent the foundational cyclization approaches for assembling the thiazole ring. Modern variations often focus on improving the synthesis of the acyclic precursors or employing milder cyclization reagents. For instance, some protocols avoid the direct use of α-haloketones by starting with β-keto esters, which undergo in situ α-halogenation followed by cyclization with thiourea. nih.gov The development of efficient strategies for constructing cyclic and polycyclic systems is a significant area of organic synthesis. nih.govorganic-chemistry.org

Modern Synthetic Transformations for Derivatization

Once the this compound core is assembled, modern synthetic methods are employed to introduce additional complexity and functionality. These transformations are key to modifying the properties of the parent molecule.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the derivatization of the thiazole scaffold. The Suzuki-Miyaura coupling, which pairs an organoboron compound (like a boronic acid) with an organohalide, is particularly useful. researchgate.netnih.gov

To functionalize a this compound ring, one could start with a halogenated version, such as 2-bromo-4-(3-fluorophenyl)thiazole, and couple it with various aryl or alkyl boronic acids to introduce substituents at the 2-position. Conversely, one could start with 3-fluorophenylboronic acid and couple it with a 4-bromothiazole derivative. These reactions typically employ a palladium catalyst, a phosphine ligand, and a base. nih.govnih.gov

Modern advancements in this area include the development of ligand-free protocols and reactions that proceed in environmentally friendly solvents like water. nih.govrsc.org Microwave-assisted Suzuki-Miyaura reactions have also been shown to significantly accelerate the synthesis of 5-substituted thiazoles. rsc.org Another advanced technique is the direct C-H activation/arylation, which allows for the coupling of aryl triflates or halides directly with a C-H bond on the thiazole ring, bypassing the need for pre-halogenation of the heterocycle. researchgate.netnih.gov

| Thiazole Substrate | Coupling Partner | Catalyst System | Reaction Type | Reference |

|---|---|---|---|---|

| 5-Bromothiazole derivatives | Arylboronic acids | Pd(PPh₃)₄, Na₂CO₃, Microwave | Suzuki-Miyaura | rsc.org |

| 2'-Bromo-2-aryl benzothiazoles | Arylboronic acids | Pd(OAc)₂, K₂CO₃ (Ligand-free) | Suzuki-Miyaura | nih.gov |

| Thiazole derivatives | Aryl Triflates | Pd(OAc)₂/PPh₃ | Direct C-H Arylation | researchgate.net |

| Benzothiazoles | Thiophenes/Thiazoles | Palladium Catalyst | Oxidative C-H/C-H Cross-Coupling | nih.govrsc.org |

Multi-Component Reactions (MCRs) for Complex Thiazole Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single operation to form a product that contains portions of all the starting materials. nih.govbenthamdirect.com This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy.

For the synthesis of complex thiazole derivatives, MCRs provide rapid access to diverse molecular scaffolds. iau.ir A notable example is the one-pot synthesis of functionalized Hantzsch thiazole derivatives. In this process, an α-haloketone, a thiourea, and an aldehyde can be reacted together in the presence of a catalyst to generate highly substituted thiazoles in a single step. nih.gov Other MCRs might involve the reaction of aryl glyoxals, aryl thioamides, and pyrazolones in a hydrogen bond-donating solvent to create novel pyrazole-linked thiazoles at room temperature. acs.org The development of chemoenzymatic MCRs, which use enzymes like trypsin to catalyze the reaction under mild conditions, further expands the utility and green credentials of this synthetic strategy. mdpi.com

These modern MCRs enable the construction of intricate molecules based on the this compound framework, which would otherwise require lengthy, multi-step synthetic sequences.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including thiazole derivatives. This technique often leads to higher yields, shorter reaction times, and cleaner reactions compared to conventional heating methods. The use of microwave irradiation can significantly enhance the rate of reaction, making it an attractive approach for the synthesis of this compound and its analogues. researchgate.net

One notable application of this technique is in the synthesis of complex heterocyclic systems incorporating the this compound moiety. For instance, the synthesis of {5-[2-(3-fluorophenyl)-4-methylthiazol-5-yl]-4-phenyl-4H-1,2,4-triazole-3-yl} derivatives has been efficiently achieved through microwave irradiation. nih.gov This method highlights the utility of microwave assistance in constructing intricate molecular architectures that are of interest in medicinal chemistry. The efficiency of this method is demonstrated by a significant reduction in reaction time, from hours under conventional heating to mere minutes. nih.gov

The general advantages of MAOS in the synthesis of thiazoles include:

Rapid Reaction Times: Microwave heating can accelerate the reaction rates, reducing the synthesis time from hours to minutes. researchgate.net

Higher Yields: Often, microwave-assisted reactions provide higher yields of the desired product compared to conventional methods. researchgate.net

Increased Purity: The cleaner reaction profiles associated with MAOS can lead to products with higher purity, simplifying purification processes. researchgate.net

Solvent-Free Conditions: In some cases, microwave-assisted reactions can be performed under solvent-free conditions, aligning with the principles of green chemistry. researchgate.net

A typical microwave-assisted synthesis of a thiazole derivative involves the reaction of a ketone with a source of sulfur and ammonia, such as thiourea, in a suitable solvent under microwave irradiation. researchgate.net This approach has been successfully employed for the synthesis of various substituted thiazoles.

Copper-Catalyzed Oxidative Cyclization Reactions

Copper-catalyzed reactions have become indispensable in modern organic synthesis for the formation of carbon-heteroatom bonds. In the context of thiazole synthesis, copper-catalyzed oxidative cyclization represents a valuable strategy. These reactions often proceed under mild conditions and exhibit good functional group tolerance.

A notable example is the copper-mediated [3 + 2] oxidative cyclization of oxime acetates with sodium thiocyanate to produce 2-aminothiazoles. rsc.org This method provides a direct route to the 2-aminothiazole core, which can be a precursor for more complex this compound derivatives. The reaction demonstrates good to excellent yields for a variety of thiazoles. rsc.org

Another relevant copper-catalyzed methodology is the three-component reaction of aromatic ketones, sodium sulfinates, and azides to form 4-sulfonyl-1,2,3-triazoles. nih.gov While this reaction produces a triazole, the underlying principle of copper-catalyzed oxidative cyclization is applicable to the synthesis of other heterocycles. The reaction proceeds through a sequential aerobic copper(II)chloride-catalyzed oxidative sulfonylation and a Dimroth azide–enolate cycloaddition. nih.gov

The key features of copper-catalyzed oxidative cyclization reactions in heterocyclic synthesis include:

Mild Reaction Conditions: These reactions are often carried out at room temperature, making them suitable for sensitive substrates.

Good Functional Group Tolerance: A wide range of functional groups are tolerated, allowing for the synthesis of diverse derivatives. rsc.org

Efficiency: The catalytic nature of the process allows for the use of small amounts of the copper catalyst.

Regioselective Synthesis of Substituted 4-(3-Fluorophenyl)thiazoles

Regioselectivity is a critical aspect of the synthesis of substituted heterocyclic compounds, as the position of substituents can significantly impact the biological activity of the molecule. The development of regioselective methods for the synthesis of substituted 4-(3-fluorophenyl)thiazoles is therefore of great importance.

One approach to achieving regioselectivity is through a one-pot, three-component reaction. For example, the reaction of an aryl amine, an alkylisothiocyanate, and a 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone can yield 3-allyl-2-(arylimino)-4-cyclopropyl-5-(2′-fluorophenyl)-thiazole derivatives in a regioselective manner. researchgate.net Similarly, substituted thiazol-2(3H)-imines can be synthesized regioselectively from thiourea and phenacyl bromide in the presence of a catalytic amount of triethylamine. researchgate.net

The regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles has also been reported, which is relevant to the synthesis of hybrid compounds containing the this compound moiety. rsc.org This method utilizes α-fluoronitroalkenes as synthetic surrogates for α-fluoroalkynes in a [3+2] cycloaddition reaction with organic azides. rsc.org

Synthesis of Advanced Fluorophenylthiazole Hybrid Scaffolds and Analogues

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug design to create new compounds with potentially enhanced or synergistic biological activities. The this compound scaffold has been incorporated into various hybrid structures.

Thiazole-pyrazoline conjugates are a class of hybrid molecules that have attracted significant attention in medicinal chemistry. The synthesis of these compounds typically involves the cyclization of a chalcone derivative with a hydrazine source to form the pyrazoline ring, which is then linked to the thiazole moiety.

A general synthetic route involves the reaction of a thiazole-containing chalcone with thiosemicarbazide to yield a thioamide, which serves as a key precursor for further derivatization. ekb.eg This thioamide can then be reacted with various reagents to introduce the pyrazoline ring. For example, reaction with hydrazonoyl chlorides can lead to the formation of the desired thiazolyl-pyrazoline scaffold. nih.gov

The synthesis of 3-(2-(3-(3,4-dimethoxyphenyl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-2H-chromen-2-ones has been reported, demonstrating the versatility of this synthetic approach. nih.gov The structures of these complex hybrids are confirmed through various spectroscopic techniques, including NMR and mass spectrometry. nih.gov

Table 1: Synthesis of Thiazole-Pyrazoline Conjugates

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Thiazole-containing chalcone | Thiosemicarbazide | Thioamide precursor | ekb.eg |

| Thioamide precursor | Hydrazonoyl chlorides | Thiazolyl-pyrazoline conjugate | nih.gov |

Thiazole-triazole hybrids represent another important class of hybrid molecules. The synthesis of these compounds often utilizes "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the thiazole and triazole rings.

A synthetic pathway for molecular hybrids of pyrazolo[3,4-b]pyridine and triazole involves the alkylation of a pyrazolo[3,4-b]pyridine core with 3-bromoprop-1-yne, followed by a click reaction with a corresponding azide. nih.gov This strategy can be adapted for the synthesis of this compound-triazole hybrids.

As previously mentioned, the microwave-assisted synthesis of {5-[2-(3-fluorophenyl)-4-methylthiazol-5-yl]-4-phenyl-4H-1,2,4-triazole-3-yl} derivatives provides an efficient route to this class of compounds. nih.gov This method underscores the utility of modern synthetic techniques in constructing these complex hybrid molecules.

The synthesis of 4-sulfonyl-1,2,3-triazoles via a three-component tandem reaction involving aerobic copper-catalysis is another relevant methodology that could be applied to the synthesis of thiazole-triazole hybrids. nih.gov

Table 2: Synthetic Pathways for Thiazole-Triazole Hybrids

| Precursor 1 | Precursor 2 | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Thiazole with alkyne group | Azide | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | High efficiency, mild conditions | nih.gov |

| 2-(3-Fluorophenyl)-4-methyl-5-acetylthiazole | Phenyl azide | Microwave-assisted synthesis | Rapid, high yield | nih.gov |

Chalcones are open-chain flavonoids with a wide range of biological activities, making them attractive partners for molecular hybridization with the thiazole scaffold. nih.gov The synthesis of thiazole-chalcone hybrids is typically achieved through a Claisen-Schmidt condensation reaction.

This reaction involves the condensation of a thiazole derivative containing an active methyl group (e.g., an acetylthiazole) with a substituted aromatic aldehyde in the presence of a base, such as sodium hydroxide. nih.gov The synthesis of (E)-3-(3-fluorophenyl)-1-(4-methyl-2-thioxo-2,3-dihydrothiazol-5-yl)prop-2-en-1-one has been reported using this method. nih.gov

Another approach involves the condensation of different substituted aromatic ketones with 2,4-dichlorothiazole-5-carboxaldehyde in the presence of a mixture of glacial acetic acid and hydrochloric acid. nih.gov This method has been used to synthesize a series of thiazole-chalcone hybrids in good yields. nih.gov

Table 3: Synthesis of Thiazole-Chalcone Hybrids

| Thiazole Precursor | Aldehyde/Ketone Precursor | Reaction Condition | Product | Reference |

|---|---|---|---|---|

| 1-(4-Methyl-2-thioxo-2,3-dihydrothiazol-5-yl)ethan-1-one | 3-Fluorobenzaldehyde | 60% NaOH, ethanol, 0 °C | (E)-3-(3-Fluorophenyl)-1-(4-methyl-2-thioxo-2,3-dihydrothiazol-5-yl)prop-2-en-1-one | nih.gov |

Spectroscopic Characterization and Structural Elucidation of 4 3 Fluorophenyl Thiazole Systems

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial tool for identifying the functional groups and characteristic bonds within 4-(3-fluorophenyl)thiazole. The analysis of its infrared spectrum reveals distinct absorption bands corresponding to the vibrations of the thiazole (B1198619) and 3-fluorophenyl rings.

The aromatic C-H stretching vibrations of both the phenyl and thiazole rings are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations from the phenyl ring generally appear in the 1600-1450 cm⁻¹ range. nih.gov The thiazole ring itself presents a series of characteristic skeletal vibrations. These include C=N and C=C stretching modes, which are often found between 1600 cm⁻¹ and 1480 cm⁻¹. nih.gov Furthermore, a series of weaker absorptions corresponding to in-plane and out-of-plane C-H bending vibrations for both rings, as well as other characteristic thiazole ring vibrations, can be identified in the fingerprint region (below 1400 cm⁻¹). nih.gov The C-F stretching vibration of the fluorophenyl group is expected to produce a strong absorption band, typically in the 1250-1000 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Ring System |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl & Thiazole |

| C=N Stretch | 1699 - 1600 | Thiazole |

| Aromatic C=C Stretch | 1571 - 1436 | Phenyl & Thiazole |

| C-F Stretch | 1250 - 1000 | Phenyl |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise connectivity and chemical environment of atoms in a molecule. Through ¹H, ¹³C, and ¹⁹F NMR, a complete structural picture of this compound can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the thiazole ring and the 3-fluorophenyl ring.

Thiazole Protons: The thiazole ring contains two protons. The proton at the C-5 position (H-5) typically appears as a singlet, as it has no adjacent protons. Based on data from related 4-phenylthiazole (B157171) derivatives, this signal is expected in the range of 7.0–8.1 ppm. nih.goviucr.org The proton at the C-2 position (H-2) would also appear as a singlet, likely in a downfield region due to the influence of the adjacent nitrogen and sulfur atoms.

3-Fluorophenyl Protons: The 3-fluorophenyl group has four aromatic protons. Due to the fluorine substituent at the C-3' position, these protons will exhibit complex splitting patterns (multiplets) arising from both proton-proton (H-H) and proton-fluorine (H-F) coupling. The protons ortho, meta, and para to the fluorine atom will have unique chemical shifts and coupling constants, providing definitive evidence for the 1,3-substitution pattern.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiazole H-5 | 7.0 - 8.1 | Singlet (s) |

| Thiazole H-2 | Downfield region | Singlet (s) |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, signals are expected for the three carbons of the thiazole ring and the six carbons of the fluorophenyl ring.

Thiazole Carbons: The chemical shifts of the thiazole carbons are characteristic. Based on analogous structures, the C-2 carbon is the most deshielded, appearing significantly downfield (δ ≈ 168 ppm). The C-4 carbon, to which the phenyl ring is attached, is also downfield (δ ≈ 149 ppm), while the C-5 carbon is the most shielded of the ring carbons (δ ≈ 102–108 ppm). nih.govworktribe.com

3-Fluorophenyl Carbons: The six carbons of the phenyl ring will appear in the aromatic region (δ ≈ 110–165 ppm). The carbon directly bonded to the fluorine atom (C-3') will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 245 Hz). nih.gov The other carbons in the ring will also exhibit smaller C-F couplings (²JCF, ³JCF, ⁴JCF), which are diagnostic for confirming the structure. worktribe.com

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| Thiazole C-2 | ~168 | Downfield signal |

| Thiazole C-4 | ~149 | Quaternary carbon |

| Thiazole C-5 | 102 - 108 | Most upfield thiazole carbon |

| Phenyl C-1' (ipso-thiazole) | ~130-135 | Quaternary carbon |

| Phenyl C-3' (ipso-fluoro) | ~163 | Doublet, large ¹JCF |

¹⁹F NMR spectroscopy is highly sensitive and specific for observing fluorine atoms. For this compound, which contains a single fluorine atom, the proton-decoupled ¹⁹F NMR spectrum is expected to show a single signal. The chemical shift of this signal provides direct confirmation of the fluorine's electronic environment. For monofluorinated aromatic compounds, the chemical shift typically falls within a well-defined range. For instance, fluorobenzene (B45895) has a chemical shift of approximately -113 ppm, and derivatives often show signals in a similar region (e.g., -113 to -115 ppm). nih.govworktribe.comcolorado.edu The presence of a single resonance in this region would confirm the monofluorinated nature of the compound.

Solid-State Nuclear Magnetic Resonance (SSNMR) for Crystalline Polymorphs

Solid-State Nuclear Magnetic Resonance (SSNMR) is a powerful, non-destructive technique for characterizing the polymorphic forms of crystalline solids. For thiazole derivatives, SSNMR is instrumental in distinguishing between different crystal packing arrangements and conformational variations in the solid state. While specific SSNMR data for polymorphs of this compound are not extensively detailed in published literature, the methodology is well-established.

In studies of analogous complex thiazole-containing compounds, SSNMR has been used in tandem with Powder X-ray Diffraction (PXRD) and computational methods like Density Functional Theory (DFT) to solve crystal structures. Current time information in Van Buren County, US. The chemical shifts observed in ¹³C, ¹⁵N, and ¹⁹F SSNMR spectra are highly sensitive to the local molecular environment. Current time information in Van Buren County, US. This sensitivity allows researchers to probe intermolecular interactions, such as hydrogen bonding and aromatic π-stacking, as well as subtle differences in molecular conformation that define different polymorphic forms. Current time information in Van Buren County, US. For this compound, this technique would be crucial for identifying and characterizing any existing crystalline polymorphs, which can have different physical properties.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for non-volatile and thermally labile compounds. It provides clear molecular ion peaks, which is essential for confirming the molecular weight of a substance. In the analysis of various heterocyclic systems, FAB-MS has been successfully employed to obtain the mass spectra of high molecular weight, non-volatile salts of complex anions, demonstrating its utility in characterizing challenging inorganic and organometallic materials. aksci.com For this compound, with a molecular weight of 193.22 g/mol , FAB-MS would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 194.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This technique is crucial for unequivocally confirming the identity of newly synthesized compounds. For various fluorophenyl-based thiazole derivatives, HRMS has been used to corroborate their structures, showing excellent agreement between the calculated and observed molecular masses. semanticscholar.org The precise mass measurement from HRMS helps to distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the structural assignment.

Interactive Table: HRMS Data for a Representative Thiazole Derivative

| Compound | Calculated Mass (m/z) | Observed Mass (m/z) |

| 8-(1H-indol-2-yl)-5-(p-tolyl)- Current time information in Van Buren County, US.mdpi.comsemanticscholar.orgtriazolo[3,4-b] Current time information in Van Buren County, US.semanticscholar.orgsemanticscholar.orgthiadiazole | 332.0970 [M+1] | 332.0955 |

This table showcases representative data for a complex heterocyclic system to illustrate the accuracy of HRMS analysis. nih.gov

X-ray Diffraction Analysis

X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of crystalline solids.

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

Interactive Table: Crystallographic Data for a Related Thiazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8707(2) |

| b (Å) | 15.9681(4) |

| c (Å) | 11.9798(4) |

| β (°) | 100.283(3) |

| Volume (ų) | 1481.44(7) |

This table presents crystallographic data for 8-(1H-indol-2-yl)-5-(p-tolyl)- Current time information in Van Buren County, US.mdpi.comsemanticscholar.orgtriazolo[3,4-b] Current time information in Van Buren County, US.semanticscholar.orgsemanticscholar.orgthiadiazole as an example of data obtained from SCXRD. nih.gov

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a primary technique for identifying crystalline phases and analyzing polymorphic purity. Each crystalline solid produces a unique diffraction pattern, acting as a "fingerprint" for that specific phase. In the study of thiazole derivatives, PXRD is used to characterize the bulk material and ensure it consists of a single crystalline phase. Current time information in Van Buren County, US. The technique is also essential for solving crystal structures from powder data, especially when suitable single crystals cannot be obtained. Current time information in Van Buren County, US. The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), can be used for qualitative and quantitative analysis of crystalline materials.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light excites electrons from lower-energy ground states to higher-energy excited states. The wavelengths at which absorption occurs and the intensity of the absorption are directly related to the types of electronic transitions possible within the molecule's chromophoric system.

The structure of this compound comprises two key chromophores: the thiazole ring and the 3-fluorophenyl group. When conjugated, they form an extended π-electron system that dictates the molecule's UV-Vis absorption profile. The primary electronic transitions observed in such aromatic and heteroaromatic systems are π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) transitions. youtube.com

The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. The n→π* transitions involve the promotion of an electron from a non-bonding orbital, such as the lone pairs on the nitrogen and sulfur atoms of the thiazole ring, to a π* antibonding orbital. These transitions are generally of much lower intensity than π→π* transitions. researchgate.net

Detailed Research Findings

While specific experimental UV-Vis spectral data for this compound is not extensively published, the electronic absorption characteristics can be inferred from the parent thiazole molecule and closely related substituted 4-phenylthiazole derivatives.

The parent thiazole molecule exhibits absorption in the UV region, which is attributed to the π→π* transitions within the heterocyclic ring. nist.gov The conjugation of a phenyl ring at the 4-position creates a larger, more delocalized π-system. This extension of conjugation is known to cause a bathochromic shift (a shift to longer wavelengths) in the absorption maxima (λmax) compared to the individual, unconjugated chromophores.

Experimental data for analogous compounds support this understanding. For instance, 2-amino-4-phenylthiazole (B127512) shows distinct absorption maxima at 229 nm and 283 nm, which are characteristic of the π→π* transitions within the conjugated phenylthiazole system. caymanchem.com More complex derivatives, such as 4-phenylthiazol-2-yl-(phenylhydrazono)acetonitrile, exhibit a band around 239 nm attributed to an n→π* transition and a strong absorption band near 398 nm, which is assigned to an intramolecular charge transfer (ICT) π→π* transition. researchgate.net This ICT band involves the electronic density shifting from a donor part of the molecule to an acceptor part, a phenomenon common in larger, substituted π-systems.

The nature of the solvent can also significantly influence the absorption spectrum, a phenomenon known as solvatochromism. Polar solvents can stabilize the orbitals involved in electronic transitions differently. Typically, n→π* transitions undergo a hypsochromic (blue) shift to shorter wavelengths in polar solvents, while π→π* transitions experience a bathochromic (red) shift to longer wavelengths. libretexts.org Studies on various thiazole and thiophene (B33073) dyes have demonstrated that solvents like dimethylformamide (DMF), acetone, and methanol (B129727) can induce these shifts, altering the λmax values. ekb.egbiointerfaceresearch.com

Based on these principles, the following tables summarize the expected transitions for this compound and the observed spectral data for related compounds.

Table 1: Predicted Electronic Transitions and Spectral Regions for this compound Systems

| Transition Type | Orbitals Involved | Expected Spectral Region | Relative Intensity |

| π → π | π (HOMO) → π (LUMO) | 250-400 nm | High |

| π → π | Deeper π orbitals | < 250 nm | High |

| n → π | n (S, N lone pairs) → π* (LUMO) | > 300 nm | Low |

Table 2: Experimental UV-Vis Absorption Data for Structurally Related Phenylthiazole Compounds

| Compound | λmax (nm) | Solvent | Transition Assignment | Reference |

| 2-amino-4-phenylthiazole | 229, 283 | Not Specified | π → π | caymanchem.com |

| 4-phenylthiazol-2-yl-(phenylhydrazono)acetonitrile | 239 | Not Specified | n → π | researchgate.net |

| 4-phenylthiazol-2-yl-(phenylhydrazono)acetonitrile | 398.5 | Not Specified | π → π* (ICT) | researchgate.net |

Computational Chemistry and Theoretical Investigations of 4 3 Fluorophenyl Thiazole Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational method to investigate the properties of 4-(3-Fluorophenyl)thiazole. By focusing on the electron density, DFT calculations can predict a wide range of molecular attributes with a favorable balance of accuracy and computational cost. Functionals like B3LYP are commonly used in conjunction with basis sets such as 6-311++G(d,p) or cc-pVDZ to perform these calculations. bohrium.comajchem-a.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized. This results in the prediction of key structural parameters such as bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for molecules with rotatable bonds, like the one connecting the phenyl and thiazole (B1198619) rings in this compound. By systematically rotating this bond and performing geometry optimization at each step, a potential energy surface can be generated. This analysis helps identify the most stable conformer (the global minimum) and any other low-energy conformers that may exist in equilibrium. For instance, DFT optimizations on a related compound, 2-(difluoromethyl)-5-(4-fluorophenyl)-1,3-thiazole, estimated the dihedral angle between the thiazole and fluorophenyl rings to be between 35-40°. This non-planar arrangement is a result of the balance between steric hindrance and electronic effects. The stability of the optimized structures is confirmed by ensuring there are no imaginary frequencies in the vibrational analysis, which would indicate a saddle point rather than a true minimum. nih.gov

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

|---|---|---|

| Bond Length (Å) | C-C (phenyl) | 1.386 - 1.403 |

| Bond Length (Å) | C-H (phenyl) | 1.083 - 1.084 |

| Bond Length (Å) | C=N (thiazole) | 1.298 |

| Dihedral Angle (°) | Phenyl-Thiazole | ~35-40 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of this compound are primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comtandfonline.com

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. tandfonline.com Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. DFT calculations are used to determine the energies of the HOMO and LUMO levels. For similar thiazole derivatives, the HOMO is often localized on the thiazole ring and parts of the phenyl ring, while the LUMO is distributed over the thiazole ring and the substituent groups, indicating the pathway of intramolecular charge transfer upon excitation. tandfonline.comresearchgate.net

| Compound System | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | -6.5743 | -2.0928 | 4.4815 |

| Thiazole-Sulfonamide Analog 1 | -8.36 | -0.46 | 7.91 |

| Thiazole-Sulfonamide Analog 2 | N/A | 7.92 | |

| (Z)-5-(4-nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one | N/A | 3.44 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactivity towards charged species. uni-muenchen.de The MEP is color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). tandfonline.comsemanticscholar.org

For this compound, MEP analysis would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the fluorine atom on the phenyl ring, highlighting these as potential sites for electrophilic interaction. nih.govsemanticscholar.org Conversely, the hydrogen atoms would exhibit a positive potential. semanticscholar.org This information is invaluable for predicting how the molecule will interact with other molecules, including biological targets. nih.gov

Reactivity Descriptors (e.g., Fukui Functions, Global Hardness, Electrophilicity)

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity of this compound. These descriptors, rooted in conceptual DFT, provide a more nuanced understanding of reactivity than the HOMO-LUMO gap alone. mdpi.com

Global Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. tandfonline.com It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap. Softness is the reciprocal of hardness (S = 1/η) and indicates how easily a molecule's electron cloud can be polarized. tandfonline.com

Electronegativity (χ) : This is the power of an atom or group to attract electrons and is calculated as χ = -(EHOMO + ELUMO) / 2. acs.org

Electrophilicity Index (ω) : Introduced by Parr, this index measures the energy stabilization when a molecule accepts an optimal number of electrons from its environment. nanobioletters.com It is calculated as ω = χ² / (2η). A high electrophilicity index suggests a good electrophile. acs.org

Fukui Functions (f(r)) : This local reactivity descriptor identifies which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov The Fukui function f+(r) relates to reactivity towards a nucleophile (electron acceptance), f-(r) to reactivity towards an electrophile (electron donation), and f0(r) to reactivity towards a radical. nanobioletters.com These are calculated from the changes in electron density as an electron is added or removed. nanobioletters.com

| Compound System | Hardness (η) | Electronegativity (χ) | Electrophilicity (ω) |

|---|---|---|---|

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | 2.2407 | 4.3335 | 4.1904 |

| (Z)-5-(4-nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one | 1.72 | 5.050 | 7.412 |

| N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine | 2.2435 | N/A |

Vibrational Frequency Calculations and Theoretical Spectra Prediction

Theoretical vibrational analysis is performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. This calculation determines the frequencies and intensities of the normal modes of vibration. The results serve several purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they allow for the assignment of vibrational bands observed in experimental spectra. tandfonline.com

By comparing the calculated vibrational frequencies with experimental data, a scaling factor is often applied to the theoretical values to account for systematic errors in the computational method and the neglect of anharmonicity. ajchem-a.com This correlation allows for a detailed understanding of the molecule's vibrational modes, such as the stretching and bending of specific bonds (e.g., C-H, C=N, C-F). ajchem-a.comtandfonline.com

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H Stretching (Aromatic) | 3059 | 3055 | Phenyl Ring |

| C-H In-plane Bending | 1481 | 1465 | Phenyl Ring |

| C-H In-plane Bending | 1076 | 1076 | Phenyl Ring |

| C-C Stretching | 1600-1293 | Thiazole Ring |

Theoretical NMR Chemical Shift Prediction and Experimental Correlation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a powerful application of DFT in structural elucidation. rsc.org The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. tandfonline.com Theoretical chemical shifts are calculated for the optimized geometry of this compound and are then correlated with experimental values. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. In the context of this compound and its derivatives, MD simulations provide critical insights into the stability and dynamic behavior of these ligands when bound to a protein receptor. nih.govekb.eg These simulations can capture a wide variety of important biomolecular processes and can help guide the optimization of ligands by identifying key interactions and predicting conformational changes within the binding pocket. ekb.eg

The stability of the protein-ligand complex is a key indicator of the ligand's potential efficacy. This is often assessed by monitoring metrics such as the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) over the simulation period, which can range from nanoseconds (ns) to microseconds. ekb.egnih.gov Stable RMSD values for the protein and ligand suggest that the complex has reached equilibrium and the ligand is securely bound. acs.org RMSF analysis helps to identify the flexibility of individual amino acid residues, highlighting which parts of the protein interact most significantly with the ligand. ekb.eg

Studies on various thiazole derivatives have employed MD simulations to confirm the stability of docked complexes. For instance, simulations running for 50 to 100 ns have been sufficient to analyze conformational stability and interaction metrics. nih.govresearchgate.net The results from these simulations often show stable trajectories with minor fluctuations in RMSD, supporting the binding modes predicted by docking studies. nih.govacs.org Analysis of hydrogen bonds and hydrophobic contacts throughout the simulation further clarifies the nature and persistence of the ligand-receptor interactions. nih.govrsc.org

Table 1: Summary of MD Simulation Findings for Thiazole Derivatives

| Study Subject | Simulation Time | Key Findings & Metrics | Reference |

|---|---|---|---|

| Thiazole derivatives as LasR inhibitors | 50 ns | Captured conformational stability and dynamic behavior; analysis of RMSD, RMSF, and hydrogen bonding showed stable trajectories. | nih.gov |

| Thiazole-based hydrazones targeting EGFR | Not Specified | Assessed stability and conformational behavior of compounds within the binding site; supported by MM/GBSA and DFT calculations. | nih.gov |

| Docked complex of a thiazole derivative | 100 ns | Showed good conformational stability at various temperatures (298-320 K). | researchgate.net |

| s-Triazine-based MMP-10 inhibitor | Not Specified | Confirmed structural stability of the protein-ligand complex via RMSD, RMSF, and Rg analyses; demonstrated stable hydrogen bonding and hydrophobic interactions. | ekb.eg |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Feature Correlation

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used in drug design to identify correlations between the physicochemical properties of a series of compounds and their biological activities. rsc.org A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure (e.g., topological, electronic, geometric) to a measured biological response, such as inhibitory activity (IC50). laccei.orgmdpi.com The goal is to predict the activity of new, unsynthesized compounds and to understand which structural features are crucial for the desired biological effect. mdpi.com

A QSAR study was conducted on a series of 25 thiazole derivatives as inhibitors of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). researchgate.net This series included compound A3 , which features a 3-fluorophenyl group at the R1 position, directly related to this compound. researchgate.net The study aimed to develop a predictive model for the pIC50 (the negative logarithm of the IC50 value) based on molecular descriptors. researchgate.net

The process involves dividing the dataset into a training set to build the model and a test set to validate its predictive power. rsc.orgresearchgate.net Various statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are employed to generate the model. researchgate.net In the study of Pin1 inhibitors, descriptors related to the molecule's geometry and electronic properties were selected to build the QSAR model. The resulting models showed good statistical quality, indicating their ability to reliably predict the inhibitory activity of new thiazole derivatives. researchgate.net

Table 2: Selected Thiazole Derivatives and their Inhibitory Activity against Pin1

| Compound ID | R1 Group | R2 Group | pIC50 |

|---|---|---|---|

| A3 | 3-Fluorophenyl | Naphthalenyl | 5.296 |

| A1 | Phenyl | Naphthalenyl | 5.340 |

| A2 | 3-Methylphenyl | Naphthalenyl | 5.269 |

| A4 | 3-Methoxyphenyl | Naphthalenyl | 5.330 |

| A8 | 3-Fluorophenyl | 3,5-Dichlorophenyl | 4.588 |

Source: Data extracted from a QSAR study on thiazole derivatives. researchgate.net

The QSAR model developed from such data can highlight the importance of specific substitutions. For example, by comparing the pIC50 of compound A3 (3-fluorophenyl) with other derivatives, researchers can infer the electronic and steric influence of the fluorine atom on the compound's ability to inhibit the target enzyme. researchgate.net

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. mdpi.com This method is crucial for understanding the molecular basis of a drug's action, predicting binding affinity (often expressed as a binding energy score in kcal/mol), and identifying the specific amino acid residues involved in the interaction. nih.govmdpi.com

Derivatives of this compound have been investigated using molecular docking to explore their potential as therapeutic agents. In one study, a series of 52 thiazole compounds, including (1E)-N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-1-phenylethan-1-imine (T13) , were docked into the active site of Human Pancreatic Alpha-Amylase (PDB ID: 4GQR), a target for anti-diabetic drugs. ajpsonline.com Compound T13 exhibited a strong binding energy of -65.4933 on the iGEMDOCK software scale, indicating a favorable interaction with the protein. ajpsonline.com

Docking studies reveal the specific types of interactions that stabilize the ligand in the receptor's binding pocket. These commonly include:

Hydrogen Bonds: Crucial for specificity and strong binding.

Hydrophobic Interactions: Often involving aromatic rings and aliphatic chains.

π-π Interactions: Stacking interactions between aromatic rings. nih.gov

For thiazole derivatives, docking studies have been performed against a variety of protein targets implicated in different diseases. These include the LasR protein in P. aeruginosa (for anti-quorum sensing activity), Epidermal Growth Factor Receptor (EGFR) (for anticancer activity), and various bacterial and fungal enzymes (for antimicrobial activity). nih.govresearchgate.netrsc.org For example, studies on thiazole-based inhibitors targeting EGFR have identified key interactions with residues such as MET793, PHE795, and CYS775. nih.gov

Table 3: Summary of Molecular Docking Studies for Thiazole Derivatives

| Compound/Derivative | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| (1E)-N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-1-phenylethan-1-imine (T13) | Human Pancreatic α-Amylase (4GQR) | -65.4933 (iGEMDOCK score) | Not specified | ajpsonline.com |

| Thiazole-based hydrazone | EGFR | Not specified | MET793, PHE795, CYS775 | nih.gov |

| 1-(3-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine | LasR protein | -12.1 | Phe101, Val76, Tyr64, Ser129, Trp88 | nih.gov |

| Thiazole Schiff Base (2a) | B. subtilis (6JHK) | Not specified | Exhibited strong binding interaction | rsc.org |

These computational findings provide a rational basis for the further development of this compound derivatives as potential therapeutic agents, guiding their synthesis and optimization for enhanced activity and specificity. ajpsonline.com

Chemical Reactivity and Mechanistic Investigations of 4 3 Fluorophenyl Thiazole

Electrophilic Aromatic Substitution Reactions on Thiazole (B1198619) and Phenyl Moieties

Electrophilic aromatic substitution (SEAr) on 4-(3-fluorophenyl)thiazole can occur on either the thiazole or the phenyl ring, with the site of reaction being determined by the relative activation and directing effects of the substituents on each ring.

Thiazole Moiety: The thiazole ring is generally considered an electron-deficient heterocycle, which makes it less reactive towards electrophiles than benzene (B151609). The electron density is not uniform across the ring; computational studies and experimental results indicate that the C5 position is the most electron-rich and thus the primary site for electrophilic attack. kuey.netresearchgate.net The C2 position is the most electron-deficient due to the inductive effect of the adjacent heteroatoms, making it the preferred site for nucleophilic attack, while the C4 position is intermediate in reactivity. researchgate.net For this compound, the C4 position is already substituted, leaving the C5 position as the most probable site for electrophilic substitution reactions such as halogenation, nitration, or sulfonation. The C2 position is generally unreactive towards electrophiles.

Phenyl Moiety: The reactivity of the phenyl ring is influenced by two substituents: the fluorine atom at C3' and the thiazol-4-yl group at C1'.

Fluorine: The fluorine atom is an ortho-, para-directing group due to its ability to donate lone-pair electrons through resonance. However, due to its high electronegativity, it is also a deactivating group through the inductive effect. libretexts.orglibretexts.org

Thiazol-4-yl group: The thiazole ring is generally considered an electron-withdrawing group, thus deactivating the phenyl ring towards electrophilic attack.

The combined influence of a deactivating ortho-, para-director (fluorine) and a deactivating group (thiazole) renders the phenyl ring significantly less reactive towards electrophilic substitution compared to benzene. studymind.co.uk Electrophilic attack, should it occur under forcing conditions, would be directed to the positions ortho and para to the fluorine atom (C2', C4', and C6') and meta to the thiazole group. The C2' and C6' positions are the most likely sites for substitution.

| Ring | Position | Predicted Reactivity toward Electrophiles | Directing Influence |

| Thiazole | C5 | Most reactive site on the thiazole ring | N/A |

| Thiazole | C2 | Unreactive | N/A |

| Phenyl | C2' | Moderately reactive (ortho to F) | Fluorine (ortho-directing) |

| Phenyl | C4' | Moderately reactive (para to F) | Fluorine (para-directing) |

| Phenyl | C5' | Unreactive (meta to F) | Fluorine (meta-directing) |

| Phenyl | C6' | Moderately reactive (ortho to F) | Fluorine (ortho-directing) |

Nucleophilic Substitution Reactions, Particularly at Halogenated Sites

Nucleophilic substitution reactions on this compound are generally challenging on the unsubstituted rings but become feasible when a suitable leaving group, such as a halogen, is present.

On the Phenyl Moiety: Nucleophilic aromatic substitution (SNAr) of the fluorine atom on the phenyl ring is difficult. The C-F bond is strong, and fluorine is a poor leaving group unless the ring is activated by potent electron-withdrawing groups positioned ortho or para to it. nih.gov In this compound, the thiazole group is not sufficiently activating to facilitate SNAr at the C3' position under standard conditions. Such reactions would likely require harsh conditions or the presence of additional activating groups (e.g., a nitro group) on the phenyl ring. nih.govrsc.org

On the Thiazole Moiety: In contrast, halogen atoms attached to the thiazole ring are readily displaced by nucleophiles. This is due to the electron-deficient nature of the thiazole ring, which can stabilize the negative charge in the Meisenheimer-like intermediate of an SNAr reaction. If this compound were first halogenated (e.g., brominated at the C2 or C5 position), these halogenated derivatives would serve as excellent substrates for nucleophilic substitution. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace halogens from the C2 position of the thiazole ring. nih.gov

Oxidation Pathways and Characterization of Oxidized Products (e.g., Sulfoxides, Sulfones)

The sulfur atom in the thiazole ring is susceptible to oxidation. Analogous to other sulfur-containing heterocycles, the sulfur in this compound can be oxidized to form the corresponding S-oxide (sulfoxide) and, upon further oxidation, the S,S-dioxide (sulfone). These reactions typically employ peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).

The reaction is expected to proceed stepwise:

Formation of Sulfoxide: Reaction with one equivalent of an oxidizing agent like m-CPBA would yield this compound 1-oxide.

Formation of Sulfone: Further oxidation with another equivalent of the oxidizing agent would produce this compound 1,1-dioxide. mdpi.com

These oxidized products, the sulfoxide and sulfone, would have significantly altered electronic properties compared to the parent molecule. The strong electron-withdrawing nature of the sulfone group would further deactivate the thiazole ring towards electrophilic attack and potentially make it more susceptible to certain nucleophilic or cycloaddition reactions.

In the context of atmospheric chemistry, studies on benzothiazole have shown that oxidation can also occur on the carbon skeleton via reaction with hydroxyl radicals, leading to hydroxylated products. rsc.org

Reduction Pathways and Characterization of Reduced Products (e.g., Amines, Alcohols)

Specific research on the reduction of this compound is limited. However, the general reactivity of the thiazole ring towards reduction is known. The thiazole ring is relatively stable and resistant to catalytic hydrogenation under standard conditions (e.g., H₂/Pd, Pt, or Ni) that would typically reduce a simple double bond. It is also stable towards reduction by metals in acid.

However, the thiazole ring can be cleaved under more forceful reducing conditions. Desulfurization and ring opening can be achieved using reducing agents like Raney Nickel. This process typically leads to the cleavage of the C-S bonds and destruction of the heterocyclic ring, ultimately forming aliphatic amines after complete reduction.

Reduction of functional groups that could be appended to the this compound core (e.g., a nitro group to an amine, or a ketone to an alcohol) would likely proceed via standard synthetic methodologies, with the thiazole and fluorophenyl rings remaining intact under appropriately chosen conditions.

Rearrangement Reactions and Proposed Mechanisms (e.g., Sigmatropic Rearrangements)

Arylthiazoles are known to undergo photochemical rearrangements. Studies on 4-phenylthiazole (B157171), a close analog of the title compound, have shown that it can rearrange to 3-phenylisothiazole upon photolysis. rsc.org This type of reaction involves a formal exchange of ring atoms.

The proposed mechanism for this photorearrangement does not involve a simple sigmatropic shift but rather proceeds through a more complex pathway involving a tricyclic sulphonium cation intermediate. rsc.org The steps are thought to be:

Photoexcitation of the 4-phenylthiazole molecule.

Formation of a valence bond isomer, leading to a strained tricyclic intermediate containing a sulphonium cation.

Cleavage and reformation of bonds to form a more stable bicyclic intermediate.

Rearomatization to yield the final product, 3-phenylisothiazole.

This rearrangement highlights a non-intuitive reaction pathway available to the 4-arylthiazole scaffold under photochemical conditions. Other common named rearrangement reactions (e.g., Beckmann, Claisen) are not inherent to the parent ring system but would depend on the presence of specific functional groups. thermofisher.com

Catalyzed Reactions and their Mechanistic Pathways

This compound and its derivatives are valuable substrates and products in modern transition-metal-catalyzed cross-coupling reactions. These methods are central to the synthesis of complex arylthiazoles.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming C-C bonds. youtube.com This reaction can be used in two main ways concerning this compound:

Synthesis of the Compound: It can be synthesized by coupling a 4-thiazolylboronic acid or ester with 1-bromo-3-fluorobenzene, or conversely, by coupling 4-bromo-thiazole with (3-fluorophenyl)boronic acid, in the presence of a palladium catalyst and a base. researchgate.netrsc.org

As a Building Block: If this compound is first halogenated (e.g., at the C2 or C5 position), the resulting halo-thiazole can serve as a substrate for a subsequent Suzuki coupling with another boronic acid, allowing for the construction of more complex, multi-aryl structures. nih.govnih.gov

The catalytic cycle for the Suzuki reaction generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromo-4-(3-fluorophenyl)thiazole) to form a Pd(II) intermediate.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center from an organoborane species, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 2-Bromo-4-(3-fluorophenyl)thiazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-(3-Fluorophenyl)-2-phenylthiazole |

| 4-Thiazolylboronic acid pinacol ester | 1-Bromo-3-fluorobenzene | Pd(dppf)Cl₂ | K₂CO₃ | This compound |

Direct C-H Arylation: Another important palladium-catalyzed process is the direct arylation of C-H bonds. This avoids the pre-functionalization step of creating an organometallic reagent (like a boronic acid). For thiazole, direct arylation preferentially occurs at the C5 and C2 positions. researchgate.netrsc.org Thus, this compound could potentially react with an aryl halide under palladium catalysis to directly form 2-aryl-4-(3-fluorophenyl)thiazole or 5-aryl-4-(3-fluorophenyl)thiazole.

Advanced Chemical Applications and Material Science Perspectives of 4 3 Fluorophenyl Thiazole Derivatives

Design and Synthesis of Novel Chemical Scaffolds and Building Blocks

The 4-(3-fluorophenyl)thiazole moiety is a prominent scaffold in medicinal chemistry, primarily due to the favorable physicochemical properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding affinity to biological targets. Researchers have developed various synthetic strategies to incorporate this scaffold into a diverse range of molecular architectures, aiming to create novel therapeutic agents.

A common synthetic route to this compound-based structures is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of a-haloketones with thioamides. For instance, a series of fluorophenyl-based thiazoles has been synthesized by condensing 2-bromo-1-(3-fluorophenyl)ethan-1-one (B1271906) with various thiosemicarbazones in ethanol. This method has proven effective in producing a library of 2-hydrazinyl-4-(3-fluorophenyl)thiazole derivatives with moderate to good yields. These derivatives have been subsequently evaluated for their biological activities, underscoring the utility of the this compound core as a versatile building block for drug discovery.

Furthermore, the this compound scaffold has been integral to the design of kinase inhibitors. In one such study, a series of thiazole/thiadiazole carboxamide derivatives were synthesized and evaluated as potential c-Met kinase inhibitors for cancer treatment. The synthesis involved multi-step reactions, starting from commercially available materials to construct the complex final molecules, which featured the this compound unit as a key structural element. The structure-activity relationship studies from these efforts have provided valuable insights for the design of more potent and selective inhibitors.

The versatility of the this compound scaffold is further demonstrated in its incorporation into larger, more complex heterocyclic systems. For example, it has been used as a precursor in the synthesis of novel compounds containing pyrazole (B372694) and triazole rings, expanding the chemical space for biological screening. These synthetic endeavors highlight the importance of this compound as a foundational element for generating chemical diversity and discovering new bioactive molecules.

Table 1: Synthesis of this compound Derivatives

| Starting Materials | Reagents and Conditions | Product Type | Application |

| 2-bromo-1-(3-fluorophenyl)ethan-1-one, Thiosemicarbazones | Ethanol, Reflux | 2-Hydrazinyl-4-(3-fluorophenyl)thiazoles | Antidiabetic agents |

| This compound-2-carboxylic acid, Anilines | Coupling agents (e.g., HATU, DIPEA) | Thiazole carboxamides | c-Met kinase inhibitors |

| 3-Fluorobenzaldehyde, L-cysteine | Oxidation | 2-(3-Fluorophenyl)thiazole-4-carboxylic acid | Intermediate for further synthesis |

Exploration in Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry and crystal engineering focuses on understanding and controlling the assembly of molecules into well-defined, higher-order structures. The this compound scaffold, with its potential for various non-covalent interactions, is an attractive candidate for such studies. The presence of the fluorine atom, the thiazole ring's sulfur and nitrogen atoms, and the aromatic system allows for a range of interactions, including hydrogen bonding, halogen bonding, and π-π stacking.

In the crystal structures of these thiazole derivatives, various intermolecular interactions are observed that dictate the supramolecular assembly. Hydrogen bonding networks are often present, especially when functional groups capable of hydrogen bond donation or acceptance are part of the molecule. For example, in co-crystals of uracil (B121893) derivatives with halogen-bond donors, both hydrogen and halogen bonds play a crucial role in the crystal packing. chemimpex.com The thiazole nitrogen atom can act as a hydrogen bond acceptor, influencing the formation of specific supramolecular synthons.

Furthermore, π-π stacking interactions between the aromatic phenyl and thiazole rings contribute significantly to the stability of the crystal lattice. The distances between the centroids of these rings and their relative orientations are key parameters in determining the strength of these interactions. The interplay of these various non-covalent forces allows for the fine-tuning of the solid-state properties of materials based on the this compound scaffold.

Table 2: Crystallographic Data of a Representative 4-(Aryl)thiazole Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 13.789 |

| α (°) | 80.12 |

| β (°) | 75.43 |

| γ (°) | 88.90 |

Development as Advanced Chemical Probes

The unique photophysical properties of certain heterocyclic compounds have led to their development as advanced chemical probes for various applications, including bioimaging. While the direct application of this compound as a chemical probe is not extensively documented, its structural motifs are found in molecules designed for such purposes. The inherent fluorescence of the thiazole ring, often influenced by the nature of its substituents, makes it a promising core for the development of novel probes.

For instance, a derivative, 2-(3-fluorophenyl)thiazole-4-carbaldehyde, is noted for its fluorescent properties and its potential use in the development of imaging agents for biological research. nih.gov This suggests that the this compound scaffold can be functionalized to create probes that can visualize cellular processes in real-time. The fluorine substitution can also be advantageous in the design of probes for ¹⁹F magnetic resonance imaging (MRI), a technique gaining traction in biomedical research.